7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-
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Overview
Description
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- is an organic compound with the molecular formula C10H18O2. This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is a colorless liquid with a molecular weight of 170.25 g/mol and is soluble in water and common organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- typically involves the following steps:
Starting Material: The process begins with cyclohexane, which undergoes oxidation to form cyclohexanol.
Epoxidation: Cyclohexanol is then subjected to an epoxidation reaction to produce 1,2-epoxycyclohexane.
Methanol Reaction: Finally, 1,2-epoxycyclohexane reacts with methanol to generate 7-Oxabicyclo(4.1.0)heptane-3-methanol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis to produce various compounds with biological activity.
Biology: The compound is studied for its potential biological effects and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used as an intermediate in the production of other chemicals and materials.
Mechanism of Action
The mechanism by which 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,2-epoxy-:
Cyclohexene epoxide: Another similar compound with an epoxide ring fused to a cyclohexane ring.
1,2-Epoxycyclohexane: Similar in structure but differs in the presence of additional functional groups.
Uniqueness
The uniqueness of 7-Oxabicyclo(410)heptane-3-methanol, alpha,alpha,6-trimethyl- lies in its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Properties
CAS No. |
57761-52-1 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
HSMACHQZLSQBIN-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1O2)C(C)(C)O |
Canonical SMILES |
CC12CCC(CC1O2)C(C)(C)O |
Origin of Product |
United States |
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